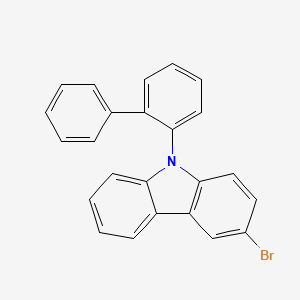

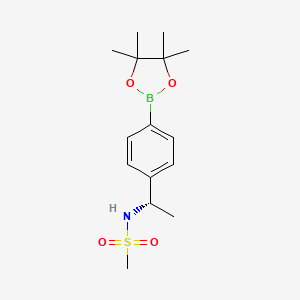

3-溴-N-(2-联苯基)咔唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Bromo-N-(2-biphenylyl)carbazole and its derivatives involves multiple steps, including Claisen-Schmidt condensation, cycloaddition reactions, and N-alkylation processes. For instance, Claisen-Schmidt condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde leads to the formation of hetero annulated carbazoles, which are further reacted with various organic reactants to afford isoxazolo-, pyrido-, and pyrimido carbazoles (Karunanidhi Murali et al., 2017). Additionally, the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole has been reported to synthesize the title compound (Peng-mian Huang & Xiao-Chun Wang, 2009).

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-(2-biphenylyl)carbazole derivatives has been elucidated using various spectroscopic techniques. For instance, single-crystal X-ray diffraction analysis has revealed the inclination of the 4-bromophenyl ring to the mean plane of the carbazole moiety and the presence of C-H⋯π stacking interactions among aromatic rings (Gui‐Mei Tang et al., 2021).

Chemical Reactions and Properties

3-Bromo-N-(2-biphenylyl)carbazole undergoes various chemical reactions, including electropolymerization into polycarbazole films exhibiting significant electrochromic behavior (S. Hsiao & Shu-Wei Lin, 2016). The compound also participates in Friedel-Crafts-type alkylation and annulation reactions, leading to the synthesis of carbazole derivatives (Yanlong Gu et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and luminescence of 3-Bromo-N-(2-biphenylyl)carbazole derivatives, have been extensively studied. Thermogravimetric analyses indicate high thermal stabilities, with decomposition temperatures ranging from 298 to 368 °C for different derivatives (Gui‐Mei Tang et al., 2021).

Chemical Properties Analysis

The chemical properties of 3-Bromo-N-(2-biphenylyl)carbazole derivatives include their electrochemical stability and high coloration efficiency when used as electrochromic materials. These polymers exhibit onset temperatures in the range of 300–470°C, showcasing their application potential in electrochromic devices (Yaxin Zhang et al., 2019).

科学研究应用

抗肿瘤活性

由Murali、Sparkes和Prasad(2017)进行的研究探讨了杂环异氧化物、吡啶和嘧啶并[3,4-b]吲哚的合成,包括3-溴-N-(2-联苯基)吲哚的衍生物。这些化合物在体外显示出显著的抗肿瘤活性,特别针对MCF-7细胞系,表明可能在癌细胞增殖方面具有潜在的治疗应用(Murali, Sparkes, & Prasad, 2017)。

发光和热性能

Tang等人(2021)的研究调查了联苯基吲哚衍生物的发光和热性能,包括与3-溴-N-(2-联苯基)吲哚相关的化合物。这些化合物表现出高热稳定性,并有潜力在材料科学中应用,特别是在需要发光材料的领域(Tang et al., 2021)。

合成和光谱学

Ponce等人(2006)专注于溴代吲哚的合成和电子光谱学,包括3-溴-N-(2-联苯基)吲哚的衍生物。该研究提供了关于这些化合物的反应性和光物理性质的见解,这可能对新材料和化学传感器的开发具有重要意义(Ponce et al., 2006)。

抗菌评价

Selvam等人(2019)对二溴和N-溴乙酰基吲哚的合成和抗菌评价进行了研究。他们的研究结果表明,与3-溴-N-(2-联苯基)吲哚相关的这些化合物表现出优异的抗菌活性,暗示了它们在新抗菌剂开发中的潜在用途(Selvam, Murugesan, & Uthaikumar, 2019)。

属性

IUPAC Name |

3-bromo-9-(2-phenylphenyl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26(24)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGDLKDQACLMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)

![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)

![N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2488146.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2488150.png)

![3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488155.png)